4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine
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Overview
Description
4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine is a chemical compound with the molecular formula C12H11Cl2N3O. It is known for its unique structure, which includes a pyrimidine ring substituted with a 2,4-dichlorophenoxyethyl group.
Preparation Methods
The synthesis of 4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine typically involves the reaction of 2,4-dichlorophenol with ethyl bromopyruvate to form an intermediate, which is then reacted with guanidine to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and solvents like ethanol or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions
Scientific Research Applications
4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.
Pyrimidine derivatives: Compounds with a pyrimidine ring structure, used in various pharmaceutical and agricultural applications.
Chlorophenoxy compounds: A class of compounds with chlorophenoxy groups, known for their diverse chemical and biological activities
This compound stands out due to its unique combination of a dichlorophenoxy group and a pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[1-(2,4-dichlorophenoxy)ethyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O/c1-7(10-4-5-16-12(15)17-10)18-11-3-2-8(13)6-9(11)14/h2-7H,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDWDWRZHBBJLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC=C1)N)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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